molecular formula C13H17NO4 B1334087 2-Tert-butoxycarbonylamino-3-methylbenzoic acid CAS No. 669713-59-1

2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Cat. No.: B1334087
CAS No.: 669713-59-1
M. Wt: 251.28 g/mol
InChI Key: DJOFSJDUMIIGMC-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-methylbenzoic acid (2-TBCAMB) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a melting point of about 103°C. 2-TBCAMB is an important component in many chemical synthesis processes, as well as in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Tert-butoxycarbonylamino-3-methylbenzoic acid and its derivatives have been extensively utilized in various synthesis and chemical reaction processes. For instance, a study detailed the use of tert-butyl peroxybenzoate (TBPB) for promoting the direct α-methylation of 1,3-dicarbonyl compounds, highlighting the dual role of TBPB as both the methyl source and radical initiator (Guo et al., 2014). Similarly, the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which is a chiral unit containing thiazole, was achieved from N-t-Boc-L-isoleucine and L-serrine methyl ester monohydrochloride (Wang et al., 2013).

Enantiopure Synthesis and Cyclohexane Derivatives

The compound has also been pivotal in the synthesis of enantiopure derivatives. A study reported the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, resulting in single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This represented the first reported carbamate-directed hydrogenations of functionalized cyclopentenes (Smith et al., 2001).

Application in Peptide-Mimetic HIV Protease Inhibitors

Furthermore, the compound is utilized as a chiral building block in the assembly of potent HIV protease inhibitors. Notably, scalable syntheses of chiral building blocks like (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid (BocAHPBA) and (R)-3-tert-butoxycarbonyl-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (BocDMTA) have been developed, underlining the significance of these compounds in the realm of medicinal chemistry and drug development (Ikunaka et al., 2002).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-6-5-7-9(11(15)16)10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFSJDUMIIGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373778
Record name 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-59-1
Record name 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilic acid, N-Boc-3-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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